Susanne Darr-Foit,
Johannes Geier,
Peter Elsner,
Sibylle Schliemann
PMID: 26763988
DOI:
10.1111/cod.12475
Abstract
Kristiina Aalto-Korte,
Katri Suuronen,
Outi Kuuliala,
Maj-Len Henriks-Eckerman,
Riitta Jolanki
PMID: 24990536
DOI:
10.1111/cod.12280
Abstract
Diglycidylether of bisphenol A resin is the most important sensitizer in epoxy systems, but a minority of patients develop concomitant or solitary contact allergy to epoxy hardeners. At the Finnish Institute of Occupational Health, several in-house test substances of epoxy hardeners have been tested in a special epoxy compound patch test series.
To analyse the frequency and clinical relevance of allergic reactions to different epoxy hardeners.
Test files (January 1991 to March 2013) were screened for contact allergy to different epoxy hardeners, and the clinical records of patients with allergic reactions were analysed for occupation, concomitant allergic reactions, and exposure.
The most commonly positive epoxy hardeners were m-xylylenediamine (n = 24), 2,4,6-tris-(dimethylaminomethyl)phenol (tris-DMP; n = 14), isophorone-diamine (n = 12), and diethylenetriamine (n = 9). Trimethylhexamethylenediamine (n = 7), tetraethylenepentamine (n = 4), and triethylenetetramine (n = 2) elicited some reactions, although most patients were found to have no specific exposure. Allergic reactions to hexamethylenetetramine, dimethylaminopropylamine and ethylenediamine dihydrochloride were not related to epoxy products.
Tris-DMP is an important sensitizer in epoxy hardeners, and should be included in the patch test series of epoxy chemicals.
S H Brorson
PMID: 9684346
DOI:
10.1016/s0968-4328(98)00010-9
Abstract
The purpose of this study was to examine how antigen retrieval affected the yield of immunogold labeling on epoxy sections based on embedding with different amounts of accelerator. The concentration of accelerator DMP-30 (tri(dimethyl amino methyl) phenol) was varied in the range of 0-8% in the processing of the tissue for epoxy embedding. Immunogold labeling was performed on epoxy sections and LR-White sections of fibrin clots and renal tissue with IgG-deposits, and the antibodies used were anti-fibrinogen anti-IgG and, respectively. For some of the sections antigen retrieval was performed by heating the sections in citrate buffer. In all cases, the yield of immunogold labeling increased following antigen retrieval. The increase (%) in the yield of immunogold labeling as a result of antigen retrieval was larger for epoxy sections than for LR-White sections. The immunolabeling on high-accelerator epoxy sections exposed to antigen retrieval was about 20% more intense than on untreated LR-White sections both for IgG and fibrinogen. In addition to breaking fixations bonds introduced by the chemical fixation, we believe that the antigen retrieval also breaks bonds between the epoxy resin and the embedded tissue. The combination of increased amount of accelerator during tissue processing for epoxy embedding and antigen retrieval by heating in citrate buffer is a potent method for increasing specific immunolabeling on epoxy sections.
Julien Le Roux,
Hervé Gallard,
Jean-Philippe Croué
PMID: 22214364
DOI:
10.1021/es203785s
Abstract
The formation of NDMA and other DBPs (including THMs, HANs, and HKs) has been investigated by chloramination of several tertiary amines in the absence and presence of bromide ion. NDMA formation from the most reactive tertiary amines (e.g., dimethylaminomethylfurfuryl alcohol or DMP30) was enhanced in the presence of bromide due to the formation of brominated oxidant species such as bromochloramine (NHBrCl) and the hypothetical UDMH-Br as an intermediate. The formation of NDMA by chloramination of less reactive model compounds was inhibited in the presence of bromide. This can be explained by competitive reactions leading to the production of brominated DBPs (i.e., THMs). In the presence of bromide, the formation of brominated THMs during chloramination can be attributed to the presence of small amounts of HOBr produced by the decomposition of chloramines and bromamines. The results are of particular interest to understand NDMA formation mechanisms, especially during chloramination of wastewaters impacted by anthropogenic tertiary amines and containing bromide ion.
T Karthick,
V Balachandran,
S Perumal,
A Lakshmi
PMID: 23714184
DOI:
10.1016/j.saa.2013.04.095
Abstract
In this work, the spectroscopic characterization of 2,4,6-tris(dimethylaminomethyl) phenol; a novel promoter factor for DNA has been studied primarily. The FT-IR (4000-400 cm(-1)) and FT-Raman (3500-100 cm(-1)) spectra have been recorded on the solid phase of the title molecule. The spectroscopic signature of the title molecule has been found by comparing experimental FT-IR, FT-Raman spectra with the theoretical IR and Raman spectra of the stable isomer geometry at density functional theory (DFT) method with 6-311++G(d,p) basis set. Further, the vibrational assignments were performed on the basis of potential energy distribution (PED). The natural atomic orbital and natural population analysis performed in this study ensures us to know about the delocalization of charge and electron density of atoms within the molecule. Analysis of natural bond orbitals (NBOs) and HOMO-LUMO energy gap of the compound provides information about its chemical stability and intramolecular charge transfer properties. In addition, the reacting electrophilic and nucleophilic sites of the molecule were predicted with the help of molecular electrostatic potential (MEP) surface analysis. Moreover, the intensity of molecular vibrations at different temperatures were examined by applying thermo-chemical analysis. To investigate the solvent effect, the polarizable continuum model was used and the allowed transitions between various HOMO and LUMO levels were found.
R Brooke,
M H Beck
PMID: 9667451
DOI:
10.1111/j.1600-0536.1998.tb05748.x
Abstract
L Kanerva,
T Estlander,
R Jolanki
PMID: 8970840
DOI:
10.1111/j.1365-4362.1996.tb05050.x
Abstract
Epoxy resin compounds (ERC) include a large number of sensitizing chemicals such as epoxy resins (ER), hardeners (curing agents), and reactive diluents. Allergic contact dermatitis (ACD) caused by ERCS is often occupational.
We report a patient, sensitized to a hardener of a two-component epoxy paint. Three conventional patch test sessions were performed to diagnose the causative chemical. We also review the literature on sensitizing epoxy-resin hardeners.
A 47-year-old nonatopic woman developed dermatitis from a two-component epoxy paint. Patch testing with epoxy resin was negative, but 2,4,6-tris(dimethylaminomethyl)phenol (tris-DMP), used in the paint hardener, induced an allergic patch test reaction. We also review briefly other epoxy hardeners that have caused allergic dermatitis, including: (1) aliphatic polyamines, e.g., ethylenediamine, diethylenetriamine, triethylenetetramine, 3-dimethylaminopropylamine, and trimethylhexamethylenediamine; (2) cycloaliphatic polyamines, e.g., isophoronediamine and 3,3'-dimethyl-4,4-diaminodicyclohexylmethane; (3) aromatic amines, such as 4,4'-diaminodiphenylmethane, m-phenylene diamine, and 1,3-xylylene diamine; (4) dicyanodiamide; (5) triglycidyl isocyanurate, an epoxy compound that may be used as an epoxy-resin hardener; and (6) additives in epoxy accelerators, such as hexavalent chromate.
No one chemical can be used to screen for sensitization to the many different epoxy hardeners. Extensive patch testing may be required to reveal the hardener that has caused the allergy. The hardener, 2,4,6-tris-(dimethylaminomethyl)phenol (tris-DMP), is a new sensitizer. To verify ACD caused by tris-DMP, patch-testing at 1% in petrolatum is suggested.
S Bratosin-Guttman
PMID: 1486006
DOI:
10.1016/1047-8477(92)90015-3
Abstract
Electron microscopic studies of DNA are hampered by difficulties encountered with the spreading of DNA under protein-free conditions. The established and currently popular technique of spreading DNA on carbon membranes treated by glow discharge in an atmosphere of pentylamine is limited with regard to its reproducibility and the proper distribution of spread molecules on the surface of the membranes. A new, reliable, and highly reproducible technique using tri-L-(dimethylaminomethyl)phenol (DMP 30), a promotor factor for spreading circular DNA, linear DNA, and DNA-protein complexes, is described in this paper. Monolayers of DMP 30 are formed at the air-water interface by a microdiffusion procedure on droplets. DNA molecules that diffuse on this monolayer can easily be picked up on hydrophobic carbon membranes. This method, which is easy, reproducible, and fast, will facilitate electron microscopic studies of DNA-protein interactions.
A Schaper,
J P Starink,
T M Jovin
PMID: 7957969
DOI:
10.1016/0014-5793(94)01166-4
Abstract
We present recent advances in DNA specimen preparation technique for scanning force microscopy (SFM) based on spreading on mica in the presence of cationic and non-ionic detergents. Reproducible DNA imaging in air and in n-propanol has been achieved in the presence of the non-ionic detergent 2,4,6-tris(dimethylaminomethyl) phenol (DMP-30) or the cationic detergent cetylpyridinium chloride (CP) in a microdrop containing nanograms of DNA. In an alternative procedure, a microdrop of detergent is applied to the surface just prior to the DNA. Quantitative image analysis yields as the apparent molecular dimensions of the DNA a width of approximately 7 nm and a height of approximately 0.7 nm, and delineates the problems of DNA metrology by SFM.